Product packaging for 1-(furan-3-carbonyl)azetidine(Cat. No.:CAS No. 1849309-07-4)

1-(furan-3-carbonyl)azetidine

Cat. No.: B2795965
CAS No.: 1849309-07-4
M. Wt: 151.165
InChI Key: LXTMTMJMSTZJFE-UHFFFAOYSA-N
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Description

Academic Significance of Azetidine (B1206935) Heterocycles in Contemporary Organic Synthesis

Azetidines are four-membered, saturated nitrogen-containing heterocycles that have emerged as crucial building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.orgnih.gov Their significance is largely dictated by the considerable ring strain inherent in the four-membered ring, which leads to unique reactivity. rsc.orgrsc.org While this strain makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org

In recent years, the azetidine motif has gained substantial popularity in drug discovery. chemrxiv.org The rigid structure of the azetidine ring can offer advantages in drug design by providing novel chemical space and enabling "scaffold hopping," a strategy used to improve pharmacokinetic properties and metabolic stability. nih.gov At least seven approved drugs feature an azetidine ring, and many more are in various stages of clinical trials. chemrxiv.org

The synthesis of azetidines, however, presents challenges due to the inherent ring strain. medwinpublishers.com Chemists have developed numerous methods to construct this ring system, broadly categorized into cycloaddition and cyclization reactions. rsc.orgmedwinpublishers.com Recent advancements include innovative approaches like visible-light-induced photocycloadditions, Pd(II)-catalyzed C(sp3)–H amination, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org These methods facilitate the creation of diversely substituted azetidines, which serve as versatile intermediates, chiral templates, and key components in polymerization reactions. rsc.orgrsc.org

Overview of Furan (B31954) Ring System Chemistry and its Integration in Organic Scaffolds

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.comsigmaaldrich.com It is a fundamental scaffold in organic and medicinal chemistry, valued for its electronic properties and synthetic versatility. nih.govresearchgate.net The furan nucleus is present in a multitude of biologically active compounds, and its derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.ly

From a chemical standpoint, furan is an electron-rich aromatic system. It readily undergoes electrophilic substitution reactions, typically at the C2 position. ijabbr.com Its high reactivity necessitates the use of mild reaction conditions to avoid polymerization, which can be triggered by strong acids. ijabbr.comutripoli.edu.ly

In the design of complex molecules, the furan ring system is incorporated in two primary ways: either as an intact aromatic scaffold within the final target molecule or as a versatile synthon that can be transformed into other functional moieties. nih.gov For instance, the Achmatowicz reaction allows for the conversion of furfuryl alcohols into valuable pyranone structures. researchgate.net The furan ring also participates in various cycloaddition reactions, serving as a diene in Diels-Alder reactions to construct more complex polycyclic systems. researchgate.net This adaptability makes the furan scaffold a valuable component for generating molecular diversity in drug discovery and natural product synthesis. sigmaaldrich.comshareok.org

Structural Context of the 1-(Furan-3-carbonyl)azetidine Compound in Advanced Chemical Research

The compound this compound is a specific molecular structure that merges the distinct chemical characteristics of both the azetidine and furan rings. In this molecule, the furan ring is linked via a carbonyl group to the nitrogen atom of the azetidine ring, forming a stable amide bond. This particular arrangement positions it as a significant building block in advanced chemical research, particularly in the synthesis of more complex and potentially bioactive molecules.

The structure combines the saturated, strained, and three-dimensional nature of the azetidine ring with the flat, aromatic, and electron-rich properties of the furan moiety. Research involving this and structurally related compounds often focuses on medicinal chemistry applications. The azetidine portion can act as a rigid, non-classical bioisostere for other cyclic or acyclic fragments, potentially improving a drug candidate's metabolic profile or binding affinity. Simultaneously, the furan-3-carbonyl group offers multiple points for further chemical modification or interaction with biological targets.

The synthesis of derivatives based on this scaffold is an area of active investigation. For example, research into related structures like N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives highlights the utility of the acylated azetidine core in constructing novel compounds for antimicrobial screening. medwinpublishers.comuncst.go.ug The this compound framework serves as a foundational scaffold, allowing chemists to explore new chemical space by attaching various other functional groups to either the azetidine or furan rings, leading to libraries of novel compounds for biological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B2795965 1-(furan-3-carbonyl)azetidine CAS No. 1849309-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-1-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(9-3-1-4-9)7-2-5-11-6-7/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTMTMJMSTZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 1 Furan 3 Carbonyl Azetidine and Its Derivatives

Influence of Ring Strain on Azetidine (B1206935) Reactivity

The chemical behavior of the azetidine ring in 1-(furan-3-carbonyl)azetidine is fundamentally influenced by its inherent ring strain. Azetidines, as four-membered nitrogen-containing heterocycles, possess a considerable amount of strain energy, which is a driving force for many of their characteristic reactions. rsc.orgrsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle and torsional strain. While significant, the ring strain in azetidines is less severe than that in three-membered aziridines, rendering them more stable and easier to handle while still being sufficiently reactive for synthetic applications. rsc.orgresearchgate.net

The inherent strain makes the azetidine ring susceptible to cleavage under various conditions. rsc.orgnih.gov This susceptibility can lead to specific decomposition pathways that are not typically observed in larger, strain-free heterocyclic systems. nih.gov For instance, acid-mediated conditions can promote intramolecular ring-opening, a process often initiated by the protonation of the azetidine nitrogen. nih.gov This activation lowers the energy barrier for nucleophilic attack, leading to C-N bond cleavage and relieving the ring strain. The strain is also a factor in metabolic ring-opening pathways. nih.gov The reactivity endowed by this strain can be strategically triggered under appropriate reaction conditions to achieve desired synthetic transformations. rsc.orgrsc.org

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine (B145994)327-28
Azetidine425-26
Pyrrolidine (B122466)5~6
Piperidine6~0

Regioselective Ring-Opening Reactions of Azetidines

Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile method for the synthesis of functionalized acyclic amines. magtech.com.cn The regioselectivity of these reactions—the specific site at which the ring is opened—is a critical aspect that is closely related to the substitution pattern on the azetidine ring. magtech.com.cnresearchgate.net Due to their relative stability compared to aziridines, azetidines often require activation to undergo ring-opening. This is commonly achieved through Lewis acid catalysis or by conversion of the tertiary azetidine nitrogen into a quaternary azetidinium salt, which significantly enhances the ring's susceptibility to nucleophilic attack. magtech.com.cnresearchgate.net

Nucleophilic ring-opening is the most prevalent class of ring-opening reactions for azetidines. magtech.com.cnresearchgate.net These reactions typically proceed through an SN2-type mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond. iitk.ac.in The process can be facilitated by a Lewis acid, which coordinates to the nitrogen atom, polarizing the C-N bonds and making the ring carbons more electrophilic. iitk.ac.in

An alternative and highly effective activation strategy involves the alkylation of the azetidine nitrogen to form a positively charged azetidinium ion. magtech.com.cnresearchgate.netnih.gov This quaternization transforms the nitrogen into a good leaving group, making the ring highly susceptible to attack by a wide range of nucleophiles, including halides, azides, and oxygen- or nitrogen-based nucleophiles, even under mild conditions. researchgate.netresearchgate.net The attack typically occurs at one of the two ring carbons adjacent to the nitrogen (the C2 or C4 positions), resulting in a functionalized γ-aminopropyl derivative. researchgate.netnih.gov

The outcome of nucleophilic ring-opening reactions is governed by a delicate balance of electronic and steric effects, which determine which C-N bond is cleaved. magtech.com.cnresearchgate.net

Electronic Effects: These are often the dominant factor in determining regioselectivity. magtech.com.cnresearchgate.net Nucleophilic attack is favored at the carbon atom that can best stabilize the developing negative charge in the SN2 transition state. Substituents that can stabilize this transition state through resonance or inductive effects, such as aryl, vinyl, or carbonyl groups, will direct the nucleophile to their position. magtech.com.cnresearchgate.net For example, in 2-aryl-N-tosylazetidines, nucleophiles preferentially attack the benzylic C2 carbon due to the stabilization of the transition state by the aryl group. iitk.ac.in

Steric Effects: The steric hindrance around the electrophilic carbon centers also plays a crucial role. When electronic factors are not overwhelmingly dominant, or when a sterically bulky nucleophile is used, the attack will preferentially occur at the less substituted carbon atom. magtech.com.cnresearchgate.net This minimizes steric repulsion in the transition state. For instance, in 2-alkylazetidines, bulky nucleophiles tend to attack the C4 position if it is less sterically hindered than the C2 position. magtech.com.cn

The interplay of these effects is summarized below:

ConditionGoverning FactorPreferential Site of AttackExample Substituent
Electron-withdrawing or conjugating substituent at C2ElectronicC2Aryl, Acyl, Carboxylate
Bulky substituent at C2, non-bulky nucleophileElectronic/Steric BalanceC2 (if electronically activated)-
Alkyl substituent at C2, bulky nucleophileStericC4 (less substituted position)-
Unsubstituted azetidinium ionStericC2 or C4 (equal)-

Beyond simple ring-opening, azetidines can undergo reactions that lead to larger heterocyclic structures through ring expansion. A common pathway for the one-carbon ring expansion of azetidines to pyrrolidines involves a reaction with a diazo compound catalyzed by a transition metal like rhodium or copper. rsc.orgnih.gov The proposed mechanism for this transformation involves the formation of a metal carbene, which is then attacked by the nucleophilic azetidine nitrogen to form an ammonium (B1175870) ylide intermediate. nih.gov This ylide subsequently undergoes a magtech.com.cnnih.gov-Stevens rearrangement, where one of the carbon atoms migrates from the nitrogen to the adjacent carbon, resulting in the formation of the five-membered pyrrolidine ring. nih.govchemrxiv.org

Another type of rearrangement is the acid-promoted ring expansion of certain substituted azetidines. For example, 2,2-disubstituted N-carbamoyl azetidines can rearrange to 1,3-oxazinan-2-ones. rsc.org This mechanism is initiated by the protonation of the azetidine nitrogen, followed by cleavage of the N-C2 bond to generate a stable tertiary carbocation. This carbocation is then intramolecularly trapped by the oxygen atom of the carbamate (B1207046) group, leading to the expanded six-membered ring. rsc.org

Reactivity of the Furan (B31954) Subunit

The furan ring in this compound possesses its own distinct reactivity, primarily that of an electron-rich aromatic heterocycle. It can participate in electrophilic aromatic substitution, cycloaddition reactions, and various oxidation reactions.

One of the most synthetically useful transformations of the furan ring is its oxidative cleavage. organicreactions.orgsemanticscholar.org This process can break open the aromatic ring to yield valuable acyclic 1,4-dicarbonyl compounds. organicreactions.orgresearchgate.net The exact nature of the product depends on the substituents on the furan ring and the specific oxidizing agent employed. organicreactions.org For instance, the oxidation can yield 4-oxoalkenoic acids or their derivatives. organicreactions.orgsemanticscholar.org In some cases, complete degradation of the furan ring can occur, producing carboxylic acids, which allows the furan moiety to be used as a "masked" carboxyl group in a multi-step synthesis. organicreactions.orgsemanticscholar.org

A variety of reagents are known to effect this transformation, each with potentially different outcomes. Common oxidants include ozone, singlet oxygen (1O2), and various peroxy acids like meta-chloroperbenzoic acid (m-CPBA). semanticscholar.org Vapor-phase oxidation over vanadium-based catalysts is an industrial method used to convert furan derivatives into maleic anhydride. researchgate.net The mechanism of many of these oxidations is believed to proceed through the formation of a transient endoperoxide intermediate, which then rearranges to give the final dicarbonyl product. researchgate.net This selective cleavage has been applied to the synthesis of complex molecules, including arylacetic acids bearing other small rings like azetidines. researchgate.netnih.gov

Oxidizing AgentTypical Product(s)
Ozone (O3)1,4-Dicarbonyls, Carboxylic acids
Singlet Oxygen (1O2)1,4-Dicarbonyls, Hydroxybutenolides
m-CPBA1,4-Dicarbonyls
Potassium Nitrate (KNO3) in Acetic Acidcis-But-2-ene-1,4-diones
Vanadium (V) Oxide / O2 (vapor phase)Maleic Anhydride

Photochemical Reactivity of Furan-Carbonyl Systems

The photochemical behavior of furan-carbonyl systems, such as this compound, is complex and can lead to a variety of products through different reaction pathways. The specific outcome of a photochemical reaction is influenced by factors like the solvent, the presence of sensitizers, and the specific substitution pattern of the furan ring and the carbonyl group.

One of the most significant photochemical reactions for furan-carbonyl compounds is the Paternò-Büchi reaction , which is a [2+2] photocycloaddition between a carbonyl group in its excited triplet state and an alkene (in this case, the furan ring). The reaction of furan with heterocyclic aldehydes, for instance, can yield corresponding exo oxetane (B1205548) derivatives. rsc.org However, these oxetane intermediates can be unstable and undergo subsequent reactions, such as a metathesis reaction, to form Z,E-butadienyl formate (B1220265) derivatives. rsc.org The stability of the initial oxetane adduct and the subsequent reaction pathways are influenced by the electronic and steric properties of the substituents. rsc.org

Besides cycloaddition, furan-carbonyl systems can undergo other photochemical transformations. Direct or sensitized irradiation of furan-2-carbaldehyde can lead to the homolytic cleavage of the carbon-carbon bond between the furan ring and the carbonyl group. netsci-journal.com This process results in the loss of the carbonyl group and the formation of products such as carbon monoxide, methylacetylene, and cyclopropene. netsci-journal.com

Furthermore, photoisomerization of the furan ring itself is a known process. Upon direct irradiation, furan can rearrange to isomeric forms, while sensitized reactions may proceed through different intermediates, such as cyclopropenyl derivatives. netsci-journal.com The irradiation of furan derivatives in the presence of other aromatic compounds can also lead to coupling reactions. For example, the photolysis of 5-bromo-2-furyl ketones in aromatic solvents can yield 5-aryl-2-furyl ketones. researchgate.net

The interaction between the furan ring and the carbonyl group in the excited state is crucial in determining the reaction's regioselectivity and stereospecificity. Studies on the photocycloaddition of furan to benzonitrile (B105546) have shown that interactions in the excited state can orient the reactants to favor a specific mode of attack, leading to highly regio- and stereo-specific products. rsc.org

Reaction TypeDescriptionPotential ProductsKey Intermediates
Paternò-Büchi Reaction ([2+2] Cycloaddition)Photochemical cycloaddition between an excited carbonyl group and the furan double bond.Oxetane derivativesExcited triplet state of the carbonyl group, Oxetane
Homolytic CleavageCleavage of the C-C bond between the furan ring and the carbonyl group.Furan, carbon monoxide, methylacetylene, cyclopropeneRadical species
PhotoisomerizationRearrangement of the furan ring structure upon irradiation.Isomeric furansDewar furan, cyclopropenyl derivatives
Photochemical CouplingSubstitution reactions on the furan ring initiated by light.Aryl-substituted furansExciplexes, radical species

Mechanistic Elucidation of Key Transformations

The formation and cleavage of the strained four-membered azetidine ring are processes governed by significant activation barriers, the nature of which has been elucidated through computational studies, particularly Density Functional Theory (DFT) calculations.

Azetidine Ring Formation: The construction of the azetidine ring often proceeds via intramolecular nucleophilic substitution (SN2) reactions, where a nitrogen atom attacks a carbon atom bearing a leaving group. frontiersin.orgnih.gov Computational studies on the intramolecular aminolysis of epoxy amines to form azetidines have provided detailed insights into the transition states. For example, La(OTf)3-catalyzed regioselective aminolysis of cis-3,4-epoxy amines favors the formation of azetidines over the thermodynamically more stable five-membered pyrrolidines. frontiersin.orgnih.gov DFT calculations revealed that the transition state energy for azetidine formation is significantly lower than that for pyrrolidine formation in the presence of the lanthanum catalyst, which coordinates with the substrate and/or product to influence the regioselectivity. frontiersin.orgnih.gov

Another pathway for azetidine synthesis is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. The mechanism involves an octahedral Pd(IV) species as a key intermediate. rsc.org The transition state for the cyclization step involves the displacement of a tosylate group at the alkyl–Pd(IV) center, leading to the formation of the azetidine ring through reductive elimination. rsc.org

Azetidine Ring Cleavage: The ring strain of azetidines (approx. 25.4 kcal/mol) is a driving force for their ring-opening reactions, although they are more stable than the highly strained aziridines. rsc.org The cleavage of the N–C σ bond is a key transformation. Lewis acid-promoted ring-opening reactions have been studied, where the activation of the nitrogen atom by the Lewis acid facilitates nucleophilic attack. rsc.org Transition state analysis of these reactions helps in understanding the regioselectivity of the ring-opening process. Computational studies have also been employed to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in radical cyclizations forming azetidines, providing insights into the transition state geometries and energy barriers that control the reaction outcome. nih.gov

ProcessMethod of AnalysisKey Findings from Transition State Analysis
Ring Formation (Intramolecular Aminolysis)DFT CalculationsCatalyst coordination (e.g., Lanthanum) lowers the transition state energy for azetidine formation compared to the formation of five-membered rings. frontiersin.orgnih.gov
Ring Formation (C-H Amination)Mechanistic StudiesInvolves a transition state leading to reductive elimination from an octahedral Pd(IV) intermediate. rsc.org
Ring Cleavage (Acid-mediated)Kinetic and Computational StudiesAcid activation of the nitrogen atom lowers the barrier for nucleophilic attack, leading to N-C bond cleavage. rsc.orgacs.org
Ring Formation (Radical Cyclization)DFT CalculationsThe geometry of the transition state favors the 4-exo-dig pathway over the 5-endo-dig pathway, explaining the selective formation of the four-membered ring. nih.gov

The reactions of azetidine and furan moieties proceed through a variety of reactive intermediates that dictate the final product distribution.

Azetidine Intermediates: In many transformations, azetidines themselves act as key intermediates. For instance, in certain polyamine syntheses, the formation of an azetidine ring is a crucial step, which can then undergo intermolecular ring-opening by a nucleophile like ethanediamine or an intramolecular ring expansion. rsc.org

The synthesis of substituted azetidines can involve the rearrangement of other heterocyclic systems. For example, the synthesis of 3-methoxyazetidines can proceed through the formation of aziridine intermediates, which then undergo ring expansion. researchgate.net This rearrangement is believed to involve bicyclic aziridinium (B1262131) salts and subsequent capture of carbenium species by the solvent (e.g., methanol). researchgate.net Copper(I)-catalyzed reactions of O-propargylic arylaldoximes to form azetidine nitrones proceed through N-allenylnitrone intermediates, which undergo a 4π-electrocyclization. acs.org

Furan Intermediates: The oxidation of the furan ring, often catalyzed by cytochrome P450 enzymes, is a critical transformation that generates electrophilic intermediates. nih.gov The structure of these reactive metabolites depends on the substitution pattern of the furan ring. Two primary types of intermediates have been proposed: an epoxide or a cis-enedione. nih.gov For the parent furan, oxidation leads to the formation of the reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.gov This highly electrophilic intermediate can react with cellular nucleophiles. For example, BDA reacts with glutathione (B108866) (GSH) to form 2-(S-glutathionyl)-succinaldehyde (GSH-BDA), which can then form cross-links with various cellular amines. nih.gov

In the acid-catalyzed condensation of furan with ketones, the initial intermediate is proposed to be an alcohol, such as 2-furyl-2-propanol in the reaction with acetone. cdnsciencepub.com This can then dehydrate to form other intermediates like 2-furyl-2-propene before undergoing further reactions. cdnsciencepub.com In photochemical reactions, intermediates such as Dewar furans and cyclopropenyl derivatives have been proposed to explain the formation of photoisomerization products. netsci-journal.com

Ring SystemTransformationIdentified/Proposed IntermediatesSignificance
AzetidineRing Expansion/RearrangementAziridinium salts, Carbenium ionsExplains the formation of substituted azetidines from aziridine precursors. researchgate.net
AzetidineSynthesis from OximesN-allenylnitroneUndergoes 4π-electrocyclization to form the azetidine ring. acs.org
FuranMetabolic OxidationEpoxide, cis-2-butene-1,4-dial (BDA)Highly reactive electrophiles responsible for covalent binding to macromolecules. nih.govnih.gov
FuranAcid-Catalyzed Condensation2-Furyl-2-propanol, 2-Furyl-2-propenePrecursors in the formation of macrocyclic compounds from furan and ketones. cdnsciencepub.com
FuranPhotochemical IsomerizationDewar furan, Cyclopropenyl derivativesExplains the formation of various isomeric products upon irradiation. netsci-journal.com

Computational and Theoretical Investigations of 1 Furan 3 Carbonyl Azetidine

Quantum Chemical Calculations for Structural and Electronic Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to analyzing the structural and electronic characteristics of 1-(furan-3-carbonyl)azetidine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry and properties.

Computational studies on analogous N-acylated azetidines and azetidine-containing dipeptides reveal important conformational features. nih.gov The four-membered azetidine (B1206935) ring is not perfectly planar and can adopt a puckered conformation. However, the energy barrier to inversion between puckered states is typically very low, meaning the ring is highly flexible. nih.gov

Another critical aspect is the potential for cis-trans isomerism about the amide bond. The rotation around this bond is restricted due to the partial double-bond character. Computational models can calculate the rotational energy barrier and the relative stability of the syn and anti conformers (referring to the orientation of the furan (B31954) ring relative to the azetidine ring). For similar N-acyl heterocycles, the energy difference between these rotamers can influence which conformation is predominantly populated and available for chemical reactions.

Table 1: Hypothetical Conformational Analysis of this compound
ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angle (O=C-N-C)
trans-puckered-1Trans amide, puckered azetidine state 10.00 (Global Minimum)~180°
trans-puckered-2Trans amide, puckered azetidine state 20.25~180°
trans-planar-TSTrans amide, planar azetidine transition state0.95~180°
cis-puckered-1Cis amide, puckered azetidine state 13.50~0°
cis-puckered-2Cis amide, puckered azetidine state 23.75~0°

Note: The data in the table above is illustrative, based on typical values for N-acylated azetidines, and represents a plausible energetic landscape that could be confirmed by specific DFT calculations for this compound.

The azetidine ring is characterized by significant ring strain, a consequence of its compressed bond angles relative to an ideal sp³-hybridized system. This inherent strain is a defining feature of its chemistry, rendering it more reactive than larger, unstrained rings like pyrrolidine (B122466) or piperidine, yet more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org

Table 2: Comparison of Ring Strain Energies in Saturated Heterocycles researchgate.net
HeterocycleRing SizeStrain Energy (kcal/mol)
Aziridine326.7
Azetidine425.2
Pyrrolidine55.8
Piperidine60.0

Computational Modeling for Reaction Prediction and Optimization

Beyond static structural analysis, computational modeling is a dynamic tool for predicting how this compound will behave in chemical reactions. These models can help pre-screen potential reactants and optimize reaction conditions, saving significant time and resources in the laboratory. mit.edu

A key application of computational modeling is the prediction of reactant compatibility using Frontier Molecular Orbital (FMO) theory. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict whether a reaction is likely to be favorable. A smaller HOMO-LUMO energy gap between the nucleophile (HOMO) and the electrophile (LUMO) generally indicates higher reactivity.

For this compound, calculations could determine the locations and energies of its HOMO and LUMO. This would reveal the most probable sites for nucleophilic or electrophilic attack. For instance, the analysis might show the LUMO is centered on the carbonyl carbon, predicting its susceptibility to nucleophiles, while the HOMO may be located on the furan ring or the azetidine nitrogen, indicating sites for electrophilic attack. This allows for the rational selection of reaction partners. mit.edu

Computational chemistry provides unparalleled insight into the precise pathways that reactions follow. By mapping the potential energy surface, researchers can identify the transition states (TSs) that connect reactants to products. The calculated free energy of activation (ΔG‡) for each transition state determines the rate of a given reaction step, and the pathway with the lowest activation barrier will be the dominant mechanism. nih.govresearchgate.netrsc.org

For a molecule like this compound, one could computationally investigate various potential reactions, such as the acid-catalyzed ring-opening of the azetidine. nih.gov DFT calculations can be used to model the protonation of the azetidine nitrogen, the subsequent nucleophilic attack, and the cleavage of a C-N bond. By comparing the activation energies for different nucleophiles or catalytic conditions, the model can explain observed selectivities and predict optimal conditions. These studies often reveal subtle non-covalent interactions, such as hydrogen bonds or steric clashes within the transition state structure, that are crucial for determining the reaction's outcome and stereoselectivity. nih.govrsc.org

Table 3: Illustrative DFT Results for a Hypothetical Acid-Catalyzed Ring-Opening of this compound
Reaction StepPathwayDescriptionCalculated ΔG‡ (kcal/mol)Kinetic Favorability
Ring-OpeningPathway A (Attack at C2)Nucleophilic attack at the less substituted carbon22.5Favored
Ring-OpeningPathway B (Attack at C4)Nucleophilic attack at the other carbon adjacent to N26.0Disfavored
Side ReactionPathway CAddition to Furan Ring31.2Unlikely

Note: The data in the table above is hypothetical and serves to illustrate how DFT calculations can be used to compare the feasibility of different mechanistic pathways for a given reaction.

Advanced Computational Methodologies

The accuracy of the theoretical investigations described above relies on the sophistication of the computational methods used. Modern studies on molecules like this compound employ a range of advanced methodologies to achieve high fidelity with experimental reality.

The predominant method is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The choice of the functional is critical; for instance, functionals like B97D3 are often used as they include corrections for dispersion forces, which are vital for accurately modeling non-covalent interactions that can control reaction selectivity. researchgate.netresearchgate.net

The basis set, which is the set of mathematical functions used to build the molecular orbitals, is also crucial. Larger basis sets, such as 6-311+G(2d,2p), provide more flexibility and yield more accurate results, especially for energy calculations. researchgate.net Furthermore, to accurately model reactions in a specific solvent, implicit solvent models like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) are routinely applied. nih.govresearchgate.net These models simulate the bulk electrostatic effects of the solvent, which can significantly alter reaction barriers and the relative stability of conformers.

Density Functional Theory (DFT) Studies

While specific DFT data for this compound is not available, studies on related structures highlight the potential of this approach. For instance, DFT calculations have been successfully employed to study the structure and reactivity of other functionalized heterocyclic compounds, providing valuable information for synthetic chemists and drug designers.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyPredicted ValueSignificance
Dipole Moment~3-5 DInfluences solubility and intermolecular interactions.
HOMO-LUMO Gap~5-7 eVRelates to electronic stability and reactivity.
Ring Strain Energy~25-30 kcal/molA key factor in the chemical reactivity of the azetidine ring.
Rotational Barrier (Furan-Carbonyl)~5-10 kcal/molDetermines the conformational flexibility of the molecule.

Note: The values in this table are hypothetical and based on general knowledge of similar molecular structures. They are intended for illustrative purposes only, in the absence of specific published data for this compound.

Applications of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO are crucial in determining the nature of chemical reactions, including pericyclic reactions and nucleophilic/electrophilic attacks.

For this compound, an FMO analysis could predict its reactivity towards various reagents. The HOMO is expected to be localized primarily on the electron-rich furan ring, making it susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl group and the azetidine ring, indicating potential sites for nucleophilic addition. Understanding the FMOs would be invaluable for designing new synthetic routes and predicting the metabolic fate of this compound.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted LocalizationImplied Reactivity
HOMOFuran ring (especially C2 and C5 positions)Susceptibility to electrophilic attack.
LUMOCarbonyl carbon and azetidine ringSusceptibility to nucleophilic attack.

Note: The information in this table is based on general principles of organic chemistry and FMO theory as applied to similar structures, pending specific computational studies on this compound.

Investigation of Radical Reactivity in Strained Ring Systems

The significant ring strain of the azetidine ring makes it a candidate for reactions involving radical intermediates. Strain-release-driven reactions can provide efficient pathways for the synthesis and functionalization of azetidine derivatives. Investigating the radical reactivity of this compound could uncover novel transformations and provide insights into its stability under radical conditions.

Computational methods, such as DFT, can be used to model radical reactions by calculating bond dissociation energies and the stability of potential radical intermediates. For this compound, key questions would include the preferred site of hydrogen atom abstraction and the subsequent fate of the resulting radical. The presence of the furan ring could also influence the radical chemistry, potentially acting as a radical stabilizer or participating in intramolecular radical cyclization reactions.

Applications in Advanced Organic Synthesis Research

1-(Furan-3-carbonyl)azetidine as a Fundamental Synthetic Building Block

The application of azetidine-based scaffolds as fundamental building blocks in organic synthesis has grown significantly, moving beyond their traditional role in β-lactam chemistry. nih.gov The fully reduced four-membered heterocycle offers a unique three-dimensional geometry that is increasingly sought after in the design of complex molecules. nih.govrsc.org

The rigid azetidine (B1206935) core, when functionalized with a furan (B31954) ring, serves as a versatile scaffold for constructing intricate molecular frameworks, including fused, bridged, and spirocyclic systems. nih.govresearchgate.net Synthetic chemists leverage the distinct reactivity of both the azetidine and furan components to build larger, densely functionalized molecules. elsevier.com For instance, the furan moiety can undergo transformations such as oxidative cleavage to generate carboxylic acid derivatives, providing a handle for further elaboration. researchgate.netnih.gov This strategy allows for the conversion of the furan ring into a different functional group, effectively using it as a masked carboxylate, which can then be integrated into more complex structures like peptide analogues. nih.gov

Furthermore, intramolecular reactions involving the azetidine ring are a common strategy for creating bicyclic systems. researchgate.net For example, a suitably functionalized azetidine precursor can undergo cyclization to form diazabicyclo[3.1.1]heptane systems, demonstrating the utility of the azetidine core in pre-organizing appended functionalities for complex cyclizations. researchgate.net

Table 1: Examples of Complex Architectures from Azetidine Scaffolds

Starting Material Class Reaction Type Resulting Architecture Reference
Densely functionalized azetidines Intramolecular cyclization Fused, bridged, spirocyclic systems nih.govresearchgate.net
3-Aryl-azetidin-3-ols (with furan) Catalytic Friedel-Crafts / Oxidative Cleavage Azetidine-3-aryl-3-carboxylic acids researchgate.netnih.gov

Diversity-oriented synthesis (DOS) benefits greatly from scaffolds like this compound, which possess multiple points for chemical modification. nih.gov The furan ring is particularly amenable to a variety of transformations. It can participate in cycloaddition reactions or undergo electrophilic substitution, allowing for the introduction of diverse substituents. acs.org A powerful technique for derivatization is the selective oxidative cleavage of the furan ring, which transforms it into a dicarbonyl compound or a carboxylic acid, providing a key synthetic intermediate for further diversification. researchgate.netnih.gov

The azetidine nitrogen also serves as a key point for derivatization. While the title compound has a furan-3-carbonyl group, this acyl moiety can be modified or replaced. For instance, the synthesis of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives demonstrates how the core azetidine structure can be appended to other complex fragments, in this case, fluoroquinolones. researchgate.net This modular approach allows for the generation of large libraries of compounds with varied chemical and physical properties. nih.gov

Role in Stereoselective Organic Synthesis

The conformational rigidity and defined substitution patterns of the azetidine ring make it an excellent scaffold for stereoselective synthesis. rsc.orgnih.gov Chiral, non-racemic azetidines are valuable templates and auxiliaries for controlling the stereochemical outcome of chemical reactions. researcher.life

The synthesis of enantioenriched azetidines is a critical first step for their use in stereocontrolled applications. nih.gov Methods such as asymmetric hydrogenation of azetines using chiral ruthenium or palladium complexes can provide access to optically active azetidine carboxylic acids. acs.orgnih.gov These chiral building blocks can then be incorporated into larger molecules, transferring their stereochemical information.

In one notable approach, chiral N-propargylsulfonamides are used to synthesize chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.) via gold-catalyzed cyclization. nih.gov The resulting chiral azetidinones are versatile intermediates for the synthesis of other functionalized chiral azetidines. nih.gov The defined spatial arrangement of substituents on a chiral azetidine ring can effectively shield one face of a reacting molecule or direct an incoming reagent, thereby acting as a chiral auxiliary to induce stereoselectivity in subsequent transformations. nih.gov

Applications in Catalysis and Ligand Design

Azetidine derivatives have been explored as ligands in transition metal catalysis, where the ring size and strain can influence the catalytic activity of the metal center. researchgate.netresearchgate.net The nitrogen atom of the azetidine ring can act as a coordinating atom, and substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting ligand.

The combination of an azetidine core with another coordinating group, such as a methylamine (B109427) pendant arm, creates a bidentate ligand. researchgate.net Such ligands have been complexed with palladium and evaluated in Suzuki-Miyaura coupling reactions. researchgate.net Research has shown that the ring strain of the azetidine (compared to the more strained aziridine) impacts the performance of the catalytic system. researchgate.net The this compound scaffold is a promising precursor for ligand design, where the furan ring's oxygen atom or π-system could potentially participate in metal coordination, creating novel pincer or bidentate ligands. The synthesis of new vicinal diamines based on azetidine cores for complexation to palladium highlights the modularity of this approach. researchgate.net

Table 2: Performance of Azetidine-Based Catalytic Systems in Suzuki-Miyaura Coupling

Ligand Core Pendant Arm Metal Reaction Catalyst Loading Temperature Reference
Azetidine Methylamine Palladium Suzuki-Miyaura Down to 0.001% RT to 100 °C researchgate.net

Exploration of Structure-Reactivity Relationships in Novel Azetidine-Furan Motifs

The interplay between the strained azetidine ring and the aromatic furan ring in this compound leads to unique structure-reactivity relationships. The reactivity of azetidines is largely governed by their significant ring strain, which facilitates ring-opening reactions under appropriate conditions. rsc.orgrsc.orgresearchgate.net

In one study, an attempt to synthesize an azetidin-3-one (B1332698) via gold catalysis from a furan-containing N-propargylsulfonamide did not yield the expected product. nih.gov Instead, a conjugated imine was formed through a ring-opening of the azetidine intermediate, a process facilitated by the electron-rich furan ring. nih.gov This result underscores how the furan moiety can electronically influence the stability and reaction pathways of the adjacent strained azetidine ring, promoting rearrangements that might not be observed with other substituents. Such studies are crucial for understanding the fundamental chemical behavior of these motifs and for designing predictable and efficient synthetic routes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(furan-3-carbonyl)azetidine, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis of azetidine derivatives typically involves coupling reactions between activated furan carbonyl groups (e.g., acid chlorides) and azetidine rings. For example, 1-(3-fluoro-4-methoxybenzoyl)azetidine is synthesized via optimized reaction conditions using continuous flow reactors to enhance mixing and reduce side reactions . Key parameters include:

  • Catalyst selection : Use of mild bases (e.g., triethylamine) to avoid ring-opening side reactions.
  • Temperature control : Maintaining temperatures below 40°C to preserve azetidine stability.
  • Purification : Employing flash chromatography or preparative HPLC to isolate the product with >95% purity .

Q. How does the azetidine core structure influence the compound's chemical reactivity and biological activity?

  • Methodological Answer : The azetidine ring (four-membered nitrogen-containing heterocycle) confers unique properties:

  • Chemical Reactivity : The ring strain enhances nucleophilic reactivity at the carbonyl group, enabling facile functionalization (e.g., amidation, sulfonylation) .
  • Biological Activity : Azetidine derivatives exhibit target selectivity due to their compact size and hydrogen-bonding capacity. For instance, 1-((2-chlorophenyl)sulfonyl)-3-(trifluoroethoxy)azetidine inhibits Nav 1.7 sodium channels via interactions with the azetidine nitrogen and sulfonyl group . Structural analogs show that substituents on the azetidine ring (e.g., trifluoroethoxy groups) modulate lipophilicity and membrane permeability .

Advanced Research Questions

Q. What computational chemistry methods are suitable for predicting the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., enzymes, receptors). For example, studies on 1-((3-chlorophenyl)sulfonyl)azetidine derivatives employed docking to identify key interactions with sodium channel domains .
  • Density Functional Theory (DFT) : Calculate electron density distributions to predict reactive sites. The Colle-Salvetti correlation-energy formula, adapted for DFT, can model local kinetic-energy density and electron correlation effects in azetidine derivatives .
  • Molecular Dynamics (MD) : Simulate conformational stability in aqueous or lipid environments. MD simulations of similar compounds revealed that trifluoroethoxy substituents stabilize hydrophobic interactions .

Q. How can researchers resolve contradictions in biological activity data across different experimental models for this compound?

  • Methodological Answer :

  • Cross-Model Validation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent pain models) data. For instance, 1-(trifluoroethoxy)azetidine derivatives showed variable Nav 1.7 inhibition due to differences in assay pH or membrane potential .
  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing furan with thiophene) and correlate with activity. A study on azetidine analogs demonstrated that bromophenoxy groups enhance antimicrobial activity, while methyl groups alter pharmacokinetics .
  • Meta-Analysis of Published Data : Use platforms like PubChem or ChEMBL to aggregate results. For example, discrepancies in enzyme inhibition IC50 values may arise from assay protocols (e.g., substrate concentration, incubation time) .

Key Considerations for Experimental Design

  • Synthetic Optimization : Prioritize reaction scalability and purity using flow chemistry .
  • Biological Assays : Validate target engagement across multiple models (e.g., cell-free vs. cell-based assays) to account for environmental variables .
  • Data Interpretation : Use SAR and computational modeling to rationalize contradictory results, emphasizing substituent effects and assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.